molecular formula C20H20N2 B11499175 4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11499175
M. Wt: 288.4 g/mol
InChI Key: SFBYAHFYPFOCED-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at different positions. They are widely used in the pharmaceutical industry due to their significant biological activities, including anticonvulsant, anti-anxiety, sedative, and hypnotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through various synthetic routes. One common method involves the use of aminobenzophenones as starting materials. The synthesis typically includes a combination of reactions such as acylation, cyclocondensation, and reduction . For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture, can yield the desired benzodiazepine compound .

Industrial Production Methods: In industrial settings, the continuous flow synthesis of benzodiazepines has been adopted due to its efficiency and scalability. This method allows for the continuous production of benzodiazepines with high yields and purity. The flow synthesis involves the use of microfluidic systems and automated processes to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, into the benzodiazepine structure .

Scientific Research Applications

4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has numerous scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has shown promise in the treatment of various neurological disorders and as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. As a result, the compound exerts sedative, anxiolytic, and anticonvulsant effects .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C20H20N2/c1-14-9-10-15(2)17(12-14)20-19-8-5-11-22(19)18-7-4-3-6-16(18)13-21-20/h3-12,20-21H,13H2,1-2H3

InChI Key

SFBYAHFYPFOCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3=CC=CN3C4=CC=CC=C4CN2

Origin of Product

United States

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